molecular formula C24H40INO2 B321569 N-hexadecyl-3-iodo-4-methoxybenzamide

N-hexadecyl-3-iodo-4-methoxybenzamide

Cat. No.: B321569
M. Wt: 501.5 g/mol
InChI Key: RHSZIOFGFSOSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo-4-methoxy-substituted aromatic ring and a long hexadecyl alkyl chain (C16) attached to the amide nitrogen.

Properties

Molecular Formula

C24H40INO2

Molecular Weight

501.5 g/mol

IUPAC Name

N-hexadecyl-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C24H40INO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-24(27)21-17-18-23(28-2)22(25)20-21/h17-18,20H,3-16,19H2,1-2H3,(H,26,27)

InChI Key

RHSZIOFGFSOSJB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Applications/Findings References
N-Hexadecyl-3-iodo-4-methoxybenzamide - 3-iodo, 4-methoxy aromatic ring
- N-hexadecyl alkyl chain
Hypothesized use in imaging/therapy (inferred from structural analogs); lacks direct data
N-[2-(1'-Piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) - 3-iodo, 4-methoxy aromatic ring
- N-piperidinyl ethyl chain
Sigma receptor scintigraphy for breast cancer imaging; tumor-to-background ratio = 2.04
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) - 3-hydroxy, 4-methoxy aromatic ring
- N,N-dimethylamide
Synthetic intermediate; no reported imaging/therapeutic applications
N-(9,11-Dimethoxy-4-oxo-hexahydro-1H-pyrido[2,1-a]isoquinolin-3-yl)benzamide - Polycyclic core with 9,11-dimethoxy groups
- Benzamide substituent
Structural complexity suggests pharmaceutical research (e.g., CNS targets); limited data

Key Findings and Implications

Sigma Receptor Targeting: P-(123)I-MBA () demonstrates selective binding to sigma receptors overexpressed in breast cancer cells, achieving a tumor-to-background ratio of 2.04 . The piperidinyl ethyl group likely enhances solubility and receptor interaction compared to the hexadecyl chain in the target compound. This could limit its utility in imaging unless formulated with solubilizing agents.

Substituent Effects on Function: Iodine Position: Both P-(123)I-MBA and the target compound feature iodine at position 3, critical for radiolabeling (e.g., ¹²³I or ¹²⁵I) in imaging applications. Methoxy vs. This substitution may redirect the compound toward non-imaging applications, such as enzyme inhibition .

Alkyl Chain Impact: The hexadecyl chain in the target compound contrasts sharply with the piperidinyl ethyl group in P-(123)I-MBA. While the latter likely enhances sigma receptor affinity through amine-mediated interactions, the hexadecyl chain may promote nonspecific membrane binding or alter pharmacokinetics (e.g., prolonged half-life).

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